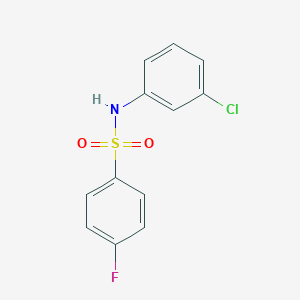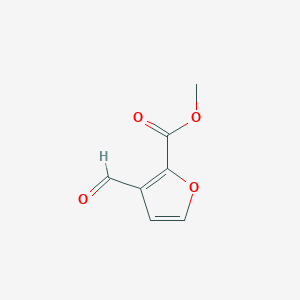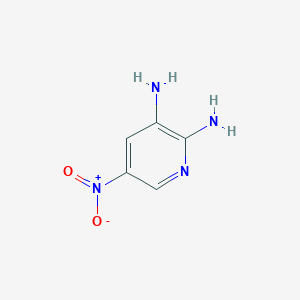![molecular formula C19H18N2O B182675 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol CAS No. 796-54-3](/img/structure/B182675.png)
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol, also known as DMQX, is a chemical compound that belongs to the family of quinolinol derivatives. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and memory formation. DMQX has been widely used in scientific research to investigate the molecular mechanisms underlying various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
作用机制
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which is a critical step in the process of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been shown to have various biochemical and physiological effects on the nervous system. For example, it has been shown to inhibit long-term potentiation (LTP), a process that underlies memory formation, in the hippocampus. It has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that plays a critical role in synaptic plasticity and memory formation. Additionally, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been shown to have neuroprotective effects in animal models of neurological disorders, such as stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of using 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol in scientific research is its high potency and selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological conditions. Additionally, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol is relatively easy to synthesize and has a long shelf life, making it a convenient tool for laboratory experiments. However, one of the limitations of using 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.
未来方向
There are several future directions for research on 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol and its role in the nervous system. One area of interest is the development of more selective and potent NMDA receptor antagonists that can be used to study the specific role of different subtypes of the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol and other NMDA receptor antagonists in the treatment of neurological and psychiatric disorders. Finally, the development of novel drug delivery systems that can target 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol to specific regions of the brain could enhance its efficacy and reduce its potential toxicity.
合成方法
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol involves the condensation of 4-aminobenzophenone with 2-dimethylaminoethyl acrylate, followed by cyclization with 2-cyanoacetamide and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol in high yield and purity.
科学研究应用
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. For example, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory formation in animal models. It has also been used to study the pathophysiology of neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
属性
CAS 编号 |
796-54-3 |
|---|---|
产品名称 |
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol |
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC 名称 |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-6-ol |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-7-4-14(5-8-16)3-6-15-11-12-20-19-10-9-17(22)13-18(15)19/h3-13,22H,1-2H3/b6-3+ |
InChI 键 |
FBKDSWPENPZMOO-ZZXKWVIFSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=C(C=CC3=NC=C2)O |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)O |
其他 CAS 编号 |
796-54-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

